Prodelphinidin B

描述

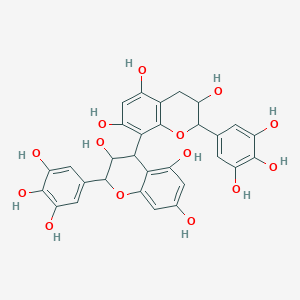

Prodelphinidin B is a type of proanthocyanidin, which is a class of polyphenolic compounds. These compounds are known for their antioxidant properties and are found in various plants, including green tea leaves and pomegranate peels . This compound is composed of gallocatechin units and yields delphinidin upon depolymerization under oxidative conditions .

准备方法

Synthetic Routes and Reaction Conditions: Prodelphinidin B can be synthesized through the polymerization of gallocatechin and catechin units. The polymerization process involves the formation of bonds between these units, typically under oxidative conditions . The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as green tea leaves and pomegranate peels. The extraction process typically involves the use of solvents like methanol and water, followed by purification steps such as high-performance liquid chromatography (HPLC) .

化学反应分析

Types of Reactions: Prodelphinidin B undergoes various chemical reactions, including oxidation, reduction, and substitution. During oxidation, this compound can be depolymerized to yield delphinidin . Reduction reactions can convert this compound into its monomeric units, such as gallocatechin and catechin .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products: The major products formed from the reactions of this compound include delphinidin, gallocatechin, and catechin. These products retain the antioxidant properties of the parent compound and are often studied for their potential health benefits .

科学研究应用

Anti-Inflammatory Effects

Prodelphinidin B exhibits notable anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide-activated macrophages. A detailed study demonstrated:

- Dose-dependent inhibition of COX-2 and iNOS at both mRNA and protein levels.

- Reduction in the production of prostaglandin E2 (PGE2) and nitric oxide (NO).

- Downregulation of the NF-kappaB signaling pathway , critical in inflammatory responses.

This mechanism involves the suppression of IKKα/β phosphorylation, leading to a decrease in nuclear translocation of p65, highlighting this compound's potential as an anti-inflammatory agent .

Antioxidant Activity

This compound has been extensively studied for its antioxidant capabilities. A comparative study assessed hot water extracts from bayberry leaves, revealing that:

- Extracts exhibited significant free radical scavenging activity.

- The antioxidant capacity was positively correlated with the concentration of prodelphinidins present in the extracts.

These findings suggest that this compound can effectively combat oxidative stress, which is implicated in various chronic diseases .

Antiviral Properties

The antiviral potential of this compound has been explored, particularly against herpes simplex virus type 2 (HSV-2). In vitro studies showed that:

- This compound effectively inhibited HSV-2 attachment to host cells.

- The compound interfered with viral penetration into Vero cells.

These results indicate its promise as a therapeutic agent against viral infections .

Antitumor Potential

Emerging research suggests that this compound may serve as a chemopreventive agent against certain cancers. Notable findings include:

- Inhibition of prostate cancer cell proliferation.

- Induction of apoptosis in breast cancer cells through the Fas/Fas ligand pathway.

Studies are ongoing to synthesize derivatives with enhanced antitumor efficacy, further establishing this compound's role in cancer prevention .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Case Studies

Case Study 1: Anti-inflammatory Mechanism Analysis

A study utilized RAW264 macrophage cells activated by lipopolysaccharide to investigate the anti-inflammatory mechanisms of this compound. The research highlighted molecular pathways involved in reducing inflammatory mediators through NF-kappaB pathway inhibition .

Case Study 2: Antiviral Efficacy Against HSV-2

Another pivotal study explored the antiviral properties of this compound against HSV-2. Results indicated that treatment with this compound significantly reduced viral load in infected cells, suggesting its potential for therapeutic development against viral infections .

作用机制

The mechanism of action of prodelphinidin B involves its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress . At the molecular level, this compound interacts with various signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, to exert its biological effects . These interactions lead to the modulation of gene expression and the inhibition of cell proliferation and inflammation .

相似化合物的比较

Prodelphinidin B is similar to other proanthocyanidins, such as procyanidin and prodelphinidin C. it is unique in its composition of gallocatechin units and its ability to yield delphinidin upon depolymerization . Other similar compounds include cyanidin, malvidin, and pelargonidin, which are also polyphenolic compounds with antioxidant properties . This compound stands out due to its specific molecular structure and its potent biological activities .

生物活性

Prodelphinidin B, a type of proanthocyanidin, is a polyphenolic compound predominantly found in various plants, including green tea and bayberry leaves. It has garnered attention for its diverse biological activities, particularly in anti-inflammatory, antioxidant, and antiviral contexts. This article synthesizes the current knowledge on the biological activity of this compound, supported by case studies and research findings.

1. Anti-Inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study on this compound-4 3'-O-gallate (PDG) revealed its ability to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated murine macrophages. The findings indicated:

- Dose-dependent inhibition of COX-2 and iNOS at both mRNA and protein levels.

- Reduced production of prostaglandin E2 (PGE2) and nitric oxide (NO).

- Downregulation of the NF-kappaB signaling pathway, which is crucial in inflammatory responses.

The study concluded that PDG's mechanism involves suppression of IKKα/β phosphorylation and subsequent nuclear translocation of p65, highlighting its potential as an anti-inflammatory agent .

2. Antioxidant Activity

This compound has been shown to possess strong antioxidant properties. In a comparative study involving hot water extracts from bayberry leaves, the antioxidant activity was assessed alongside the composition of prodelphinidins. The results indicated that:

- Extracts exhibited significant free radical scavenging activity.

- The antioxidant capacity was positively correlated with the concentration of prodelphinidins present in the extracts .

3. Antiviral Properties

This compound also demonstrates antiviral activity, particularly against herpes simplex virus type 2 (HSV-2). In vitro studies have shown that:

- This compound-2 3'-O-gallate effectively inhibited HSV-2 attachment to host cells.

- The compound interfered with viral penetration into Vero cells, showcasing its potential as an antiviral therapeutic .

4. Antitumor Potential

Emerging research suggests that prodelphinidins may act as chemopreventive agents against certain cancers. For instance:

- This compound has been implicated in inhibiting prostate cancer cell proliferation.

- Studies are ongoing to synthesize derivatives with enhanced antitumor efficacy .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Case Study 1: Anti-inflammatory Mechanism Analysis

In a detailed investigation into the anti-inflammatory mechanisms of PDG, researchers utilized RAW264 macrophage cells activated by LPS. The study highlighted the molecular pathways involved in PDG's action, specifically focusing on the reduction of inflammatory mediators through NF-kappaB pathway inhibition.

Case Study 2: Antiviral Efficacy Against HSV-2

A pivotal study explored the antiviral properties of this compound-2 3'-O-gallate against HSV-2. The results indicated that treatment with this compound significantly reduced viral load in infected cells, suggesting a promising avenue for therapeutic development against viral infections.

属性

IUPAC Name |

2-(3,4,5-trihydroxyphenyl)-8-[3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEDIEITOBJPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030250 | |

| Record name | Prodelphinidin B9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86631-36-9 | |

| Record name | Prodelphinidin B9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prodelphinidin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

A: Prodelphinidin B-2 3′-O-gallate, a type of this compound, has been shown to exhibit antiviral activity against Herpes Simplex Virus type 2 (HSV-2). It achieves this by inhibiting viral attachment and penetration into the host cell. Additionally, it disrupts the late stages of the viral infection cycle, potentially by interfering with viral assembly or egress. [] Another study found that this compound-2 3,3'-di-O-gallate induces apoptosis in MCF-7 breast cancer cells through the Fas/Fas ligand apoptotic pathway. []

A: While the provided abstracts do not offer specific spectroscopic data for this compound, they provide insights into its structure. Prodelphinidin B9, a novel compound, has been identified as (2S, 3S, 4S; 2R, 3S)-{4,8}-{(+)-epigallocatechin-(+)-catechin}. This nomenclature suggests it is a dimer composed of (+)-epigallocatechin and (+)-catechin units linked at specific positions. [] Accurate molecular formula and weight would require further analysis based on the specific isomer.

ANone: The provided research papers do not indicate any catalytic properties associated with this compound. Its primary reported mechanisms of action revolve around antiviral and anticancer activities.

ANone: The provided abstracts lack information on computational chemistry and modeling studies specifically focusing on this compound.

A: The research highlights that the presence of gallate groups in this compound structures can significantly influence their biological activity. For instance, this compound-2 3′-O-gallate exhibited stronger anti-HSV-2 activity compared to its non-gallate counterpart. [] In another study, this compound-3 3-O-gallate, containing a gallate group, demonstrated a higher inhibitory effect on the angiotensin-converting enzyme compared to other Prodelphinidins. [] These findings suggest that the presence and position of gallate groups play a crucial role in the potency and selectivity of this compound compounds.

ANone: The provided abstracts do not delve into specific formulation strategies or the impact of different formulations on the stability, solubility, or bioavailability of this compound.

A: While the provided abstracts do not delve into the historical context of this compound research, they showcase its evolving role in understanding its biological activities. The identification of Prodelphinidin B9 as a novel compound in beer [] marks a milestone in understanding the diversity of this compound isomers and their potential sources. Furthermore, the discovery of this compound-2 3,3′-di-O-gallate's anti-tumor activity against MCF-7 cells through the Fas-mediated pathway [] signifies a crucial step towards exploring its therapeutic potential for cancer treatment. These findings contribute to the growing body of knowledge surrounding this compound and pave the way for future research into its potential applications.

A: Although the provided abstracts mainly focus on the biological and chemical aspects of this compound, the research hints at potential cross-disciplinary applications. For instance, the study highlighting the stability of this compound-3 containing essence in cosmetic formulations [, ] suggests potential collaborations between chemists and cosmetic scientists to develop novel skincare products with enhanced efficacy and stability. Additionally, the exploration of this compound's antiviral [] and anticancer activities [] could benefit from collaborations with virologists, oncologists, and pharmacologists to develop targeted therapies with improved efficacy and safety profiles. Such collaborations can facilitate a comprehensive understanding of this compound and unlock its potential applications in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。